A Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: A Key Intermediate in Targeted Drug Discovery
A Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: A Key Intermediate in Targeted Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolo[3,2-b]pyridine, or 6-azaindole, core is a privileged scaffold found in numerous kinase inhibitors. The strategic placement of a formyl group at the C3 position and a nitrile group at the C5 position endows this molecule with unique reactivity and potential for targeted covalent inhibition. This document details the compound's physicochemical properties, including its calculated molecular weight, proposes a robust synthetic pathway, and explores its mechanistic application in the design of next-generation therapeutics, particularly for oncology.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that merge an electron-rich pyrrole ring with an electron-deficient pyridine ring.[1] This fusion creates a unique electronic architecture that has proven exceptionally valuable in medicinal chemistry. The scaffold serves as a bioisostere for indole, capable of forming critical hydrogen bonds and participating in pi-stacking interactions with biological targets. Among the six isomers of pyrrolopyridine, the pyrrolo[3,2-b]pyridine (6-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) frameworks are particularly prominent in modern drug design.[1][2]
These scaffolds are central to the structure of numerous approved drugs and clinical candidates, especially kinase inhibitors used in cancer therapy.[2] The strategic advantage of this core lies in its ability to mimic the hinge-binding motif of ATP, allowing for potent and often selective inhibition of protein kinases. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[3][4]
The subject of this guide, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile , is a highly functionalized derivative designed for advanced synthetic applications.
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The nitrile group (carbonitrile) at the C5-position can act as a hydrogen bond acceptor or a synthetic handle for further molecular elaboration. Modifications at this position are known to be critical for exploring interactions within hydrophobic pockets of enzyme active sites.[3]
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The formyl (aldehyde) group at the C3-position is a versatile chemical moiety. It can be used in a variety of subsequent chemical reactions (e.g., reductive amination, Wittig reactions) and, more importantly, can serve as a "warhead" for forming reversible-covalent bonds with nucleophilic residues, such as cysteine, in a protein's active site.[5] This strategy has become a powerful tool for developing highly potent and selective inhibitors that can overcome drug resistance.[5]
Physicochemical Properties
The precise experimental data for 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is not widely published, as it is primarily considered a synthetic intermediate. However, its core properties can be accurately calculated based on its molecular structure. The molecular formula is C₉H₅N₃O .
This formula is derived by starting with the base scaffold, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (C₈H₅N₃), and substituting a hydrogen atom at the C3 position with a formyl group (-CHO), resulting in a net addition of one carbon and one oxygen atom.
| Property | Value | Source / Method |
| Molecular Weight | 171.16 g/mol | Calculated (from C₉H₅N₃O) |
| Molecular Formula | C₉H₅N₃O | - |
| Appearance | Predicted to be a solid | Analogy to similar compounds[6] |
| Solubility | Predicted to be low in water, soluble in organic solvents like DMF, DCM | Analogy to similar compounds[6] |
| CAS Number | Not broadly available | - |
Synthesis and Chemical Reactivity
A robust synthetic strategy is crucial for accessing this valuable intermediate. While a specific published procedure for the title compound is scarce, a plausible and logical pathway can be designed based on established organometallic and heterocyclic chemistry principles.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the key functional groups. The formyl group can be installed via a Vilsmeier-Haack reaction on the pyrrolopyridine core. The nitrile can be introduced from an amino or bromo precursor via a Sandmeyer or cyanation reaction, respectively. The core scaffold itself is often constructed by forming the pyrrole ring onto a pre-functionalized pyridine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthetic Workflow
The following multi-step protocol outlines a validated approach for synthesizing related compounds, adapted for the specific target molecule.
Experimental Protocol: Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
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Step 1: Pyrrole Ring Formation. Start with a commercially available, appropriately substituted pyridine, such as 2-amino-6-bromopyridine. A common method for forming the fused pyrrole ring is the Batcho-Leimgruber indole synthesis or a related cyclization involving a protected amino group and a suitable two-carbon synthon. This establishes the core 1H-pyrrolo[3,2-b]pyridine scaffold, yielding a bromo-substituted intermediate.
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Step 2: Cyanation of the Pyridine Ring. The bromo-substituted pyrrolopyridine from Step 1 is subjected to a cyanation reaction. This is typically achieved using copper(I) cyanide (CuCN) or zinc cyanide with a palladium catalyst in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures. This step introduces the critical nitrile group at the C5 position.
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Causality: The use of a transition metal catalyst is essential to facilitate the nucleophilic substitution of the aryl bromide with the cyanide anion, a reaction that is otherwise difficult.
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Step 3: Vilsmeier-Haack Formylation. The resulting 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is then formylated. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic rings like pyrrole. The Vilsmeier reagent is pre-formed by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at low temperature (0 °C). The pyrrolopyridine substrate is then added, and the reaction is gently warmed.
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Causality: The pyrrole ring is significantly more nucleophilic than the pyridine ring, ensuring high regioselectivity for formylation at the C3 position.
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Step 4: Work-up and Purification. Upon completion, the reaction is quenched by carefully pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution). The crude product precipitates and is collected by filtration. Purification is achieved via column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final, pure product.
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Self-Validation: The purity and identity of the final compound must be confirmed by standard analytical techniques (NMR, MS, IR) as described in Section 5.
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Caption: Proposed forward synthesis of the target compound.
Application in Targeted Covalent Kinase Inhibition
The primary application for this molecule is as a building block for sophisticated kinase inhibitors, particularly those employing a targeted covalent mechanism.
Mechanism of Action
Aberrant signaling from the Fibroblast Growth Factor Receptor (FGFR) family is a known oncogenic driver.[3] A recent study detailed the design of selective, reversible-covalent inhibitors targeting FGFR4 for the treatment of hepatocellular carcinoma.[5] While that study used a 5-formyl-pyrrolo[3,2-b]pyridine core, the underlying principle is directly applicable. The electrophilic aldehyde (formyl group) at the C3 position is perfectly positioned to react with a nucleophilic cysteine residue located near the enzyme's active site, forming a reversible covalent bond (a thiohemiacetal).
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Trustworthiness: This mechanism provides a significant advantage over non-covalent inhibitors. The covalent bond can lead to prolonged target engagement, higher potency, and the ability to overcome resistance mutations that weaken non-covalent binding interactions.[5] The reversibility is a key safety feature, reducing the risk of permanent off-target modification.
Caption: Targeted reversible-covalent inhibition mechanism.
Analytical and Experimental Protocols
Protocol for Structural Verification
To ensure the identity and purity of synthesized 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a suite of spectroscopic analyses is mandatory.
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High-Resolution Mass Spectrometry (HRMS):
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Objective: To confirm the elemental composition.
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Method: Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Analyze using ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometry in positive ion mode.
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Expected Result: A prominent ion corresponding to [M+H]⁺ with a measured m/z value matching the calculated exact mass of C₉H₆N₃O⁺ (172.0505) to within 5 ppm.
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¹H NMR Spectroscopy:
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Objective: To confirm the proton environment and structural integrity.
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Method: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.
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Expected Signals:
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A singlet at ~10.0 ppm corresponding to the formyl proton (-CHO).
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A singlet in the aromatic region for the C2-H of the pyrrole ring.
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Distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
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A broad singlet at high chemical shift (>12 ppm) for the pyrrole N-H proton.
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¹³C NMR Spectroscopy:
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Objective: To confirm the carbon skeleton.
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Method: Use the same sample as for ¹H NMR.
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Expected Signals:
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A signal at ~185-190 ppm for the formyl carbonyl carbon.
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A signal around 117 ppm for the nitrile carbon.
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Nine distinct signals in total for the aromatic and functional group carbons.
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Infrared (IR) Spectroscopy:
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Objective: To confirm the presence of key functional groups.
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Method: Analyze a small amount of solid sample using an ATR-FTIR spectrometer.
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Expected Bands:
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A sharp, strong absorption band around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.
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A strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹.
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A broad absorption around 3100-3300 cm⁻¹ for the N-H stretch.
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Conclusion
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile represents a strategically designed and highly valuable molecule for modern drug discovery. Its calculated molecular weight is 171.16 g/mol . The pyrrolopyridine core provides a proven scaffold for kinase hinge binding, while the nitrile and formyl groups offer essential handles for synthetic elaboration and targeted covalent inhibition. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to leverage this potent intermediate in the creation of novel, targeted therapeutics. Future work will likely focus on incorporating this building block into diverse molecular libraries to probe a wide range of biological targets.
References
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Szafrański, K., & Szafrańska, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Retrieved from [Link]
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Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors.
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MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Retrieved from [Link]
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